molecular formula C18H15N3O2 B2382846 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 872866-76-7

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B2382846
CAS No.: 872866-76-7
M. Wt: 305.337
InChI Key: GVBKNSKTBPFNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class, characterized by a fused pyrrolo-pyrazole core. Its structure includes a 2-hydroxyphenyl group at position 3, a methyl group at position 5, and a phenyl substituent at position 4 (). Synthesized via a ring-opening strategy from chromeno[2,3-c]pyrrole-3,9-diones, it is produced in high yields (72–94%) and purity (>95% HPLC) under mild conditions without chromatography . The compound’s tautomeric behavior complicates NMR analysis, particularly for pyrazole ring carbons in $^{13}\text{C}$ spectra due to low signal intensity .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-21-17(11-7-3-2-4-8-11)14-15(19-20-16(14)18(21)23)12-9-5-6-10-13(12)22/h2-10,17,22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBKNSKTBPFNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or aldehydes. One common method includes the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . Another approach involves the use of sodium impregnated on activated chicken eggshells as a green catalyst for the synthesis via a chalcone intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of eco-friendly catalysts and green chemistry principles, such as the utilization of activated chicken eggshells, suggests a move towards more sustainable production techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and hydroxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .

Scientific Research Applications

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA through intercalation, leading to changes in cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key derivatives and their structural/functional distinctions:

Compound Name Substituents Biological Activity (IC$_{50}$ or Application) Synthesis Method Key References
Target Compound 3-(2-hydroxyphenyl), 5-methyl, 4-phenyl Potential drug candidate (library screening) Ring-opening of chromeno-pyrroles
(R)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 3,4-diphenyl Moderate CeCht1 inhibition In-house library screening
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (Compound 12) Substituents unspecified (core only) TmPPase inhibition (IC$_{50}$ = 25 μM) Medicinal chemistry exploration
5-(3-hydroxypropyl)-4-phenyl derivative (ID: BH36492) 5-(3-hydroxypropyl), 4-phenyl Not reported Unspecified
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl) derivative 4-(4-ethoxyphenyl), 5-(3-pyridinylmethyl) Not reported Functionalization via alkylation
Racemic antitumor agent (5-(3-(1H-imidazol-1-yl)propyl)-4-(4-bromo-phenyl)-1-(4-fluorobenzyl)) 4-(4-bromo-phenyl), 1-(4-fluorobenzyl), 5-imidazole-propyl Enantioselective antitumor activity Chiral resolution

Structural and Spectroscopic Challenges

  • Tautomerism : The target compound’s pyrazole ring exhibits tautomeric shifts, complicating $^{13}\text{C}$ NMR assignments. This contrasts with derivatives lacking hydroxyl groups (e.g., 3,4-diphenyl), which show stable spectra .
  • Solubility : CF$3$COOD is required for 2D NMR of certain derivatives (e.g., 4{3–1-2}), whereas DMSO-d$6$ suffices for others .

Biological Activity

3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in wound healing.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure, which contributes to its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its interaction with biological targets.

Biological Activities

1. Cytotoxicity and Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole analogs possess IC50 values indicating potent antiproliferative activity. A notable example includes a related pyrazole compound that demonstrated an IC50 value of 39.70 µM against MCF7 breast cancer cells, suggesting a mechanism involving caspase activation pathways that are crucial for apoptosis induction .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole ring have been shown to modulate inflammatory responses by inhibiting key pro-inflammatory mediators. For example, specific analogs have been reported to reduce the expression of cyclooxygenase enzymes and nitric oxide synthase in vitro . This suggests potential therapeutic applications in treating inflammatory conditions.

3. Wound Healing Properties

The compound has shown promising results in enhancing wound healing processes. In experimental models, it was observed that pyrazole derivatives significantly accelerated wound contraction and epithelialization compared to control groups. For instance, one study reported a 97.69% wound contraction rate on the 24th day post-treatment with a chlorosubstituted pyrazole compound, closely matching the efficacy of standard treatments like povidone iodine .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The modulation of apoptotic pathways via caspase activation is crucial for its anticancer effects.
  • Inhibition of Inflammatory Mediators : The ability to inhibit cyclooxygenase and other inflammatory mediators contributes to its anti-inflammatory profile.
  • Promotion of Cellular Regeneration : Enhanced fibroblast activity and collagen synthesis are likely responsible for its wound healing properties.

Data Summary

Activity TypeObserved EffectReference
CytotoxicityIC50 = 39.70 µM (MCF7 cells)
Anti-inflammatoryInhibition of COX and NOS
Wound Healing97.69% contraction rate

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving various pyrazole derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models.
  • Wound Healing Efficacy : Experimental models showed that treatment with this compound resulted in faster wound closure compared to standard treatments.

Q & A

Basic: What are the optimized synthetic routes for 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example, a modified Baker-Venkataram rearrangement followed by refluxing with hydrazine derivatives in ethanol/acetic acid mixtures can yield the pyrrolopyrazole core . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., xylene) enhance cyclization efficiency .
  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine coupling .
  • Temperature control : Reflux durations (e.g., 7–30 hours) must balance reaction completion with byproduct formation .
    Yield improvements (>45%) are achieved via silica gel column purification and recrystallization from ethanol .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in similar compounds) and hydrogen bonding networks (e.g., O–H···N interactions) critical for stability .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., hydroxyl and methyl group shifts at δ 5–6 ppm and δ 20–25 ppm, respectively) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 333.4 g/mol for analogs) and fragmentation patterns .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer-related pathways?

Methodological Answer:
A split-split plot design (as used in pharmacological studies) is recommended:

  • In vitro assays : Use dose-response curves (0.1–100 μM) on cancer cell lines (e.g., MCF-7) to measure IC50_{50} values. Assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Target identification : Employ molecular docking against kinases (e.g., EGFR or CDK2) and validate with kinase inhibition assays .
  • Control groups : Compare with structurally similar compounds (e.g., 3,4,5-trimethoxyphenyl analogs) to isolate substituent effects .

Advanced: How should researchers address contradictions in reported synthetic yields or purity across studies?

Methodological Answer:
Discrepancies often arise from:

  • Reagent quality : Industrial-grade solvents vs. lab-grade (e.g., xylene purity affects cyclization) .
  • Purification methods : Column chromatography vs. recrystallization (silica gel gradients improve purity by 10–15%) .
  • Analytical thresholds : HPLC vs. NMR for purity assessment (≥95% by HPLC may mask stereoisomers) .
    Resolution : Replicate experiments with standardized protocols (e.g., USP guidelines) and report detailed chromatographic conditions (e.g., mobile phase, column type) .

Advanced: What methodologies are used to study the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:
Adopt frameworks from long-term environmental chemistry projects (e.g., INCHEMBIOL):

  • Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. For analogs, logP ≈ 2.5–3.5 suggests moderate persistence .
  • Biotic/abiotic degradation : Use LC-MS/MS to track hydrolysis products under varying pH/temperature .
  • Ecotoxicity assays : Test on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition (OECD 201) .

Advanced: How can computational and experimental data be integrated to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular dynamics simulations : Model interactions with biological targets (e.g., binding free energy calculations for hydroxyl-phenyl substitutions) .
  • 3D-QSAR : Align pharmacophore features (e.g., CoMFA/CoMSIA) using crystallographic data from analogs .
  • Experimental validation : Synthesize derivatives (e.g., methoxy or fluorine substitutions) and correlate bioactivity with computed descriptors (e.g., polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.